molecular formula C12H15F3N2 B12584182 (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine CAS No. 612502-34-8

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B12584182
CAS No.: 612502-34-8
M. Wt: 244.26 g/mol
InChI Key: IGGBDJFQHBQLJY-NSHDSACASA-N
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Description

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of piperazine with a trifluoromethylphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the piperazine acts as a nucleophile, attacking a suitable electrophilic trifluoromethylphenyl compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack and to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine: This compound is similar in structure but lacks the (2S) configuration, which can affect its biological activity and chemical properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a trifluoromethylphenyl group, used extensively in organocatalysis.

Uniqueness

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is unique due to its specific stereochemistry and the presence of both a piperazine ring and a trifluoromethyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

612502-34-8

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-11-8-16-4-5-17-11/h1-3,6,11,16-17H,4-5,7-8H2/t11-/m0/s1

InChI Key

IGGBDJFQHBQLJY-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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